molecular formula C16H20N2OS2 B447812 3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 331964-40-0

3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B447812
CAS No.: 331964-40-0
M. Wt: 320.5g/mol
InChI Key: UGXCTWYUFQDWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with phosgene . Another method includes the cyclization of 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . These reactions typically require specific conditions such as the presence of a base and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include phosgene, ethyl chloroformate, and various bases. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the compound's potential as a 5-lipoxygenase (5-LOX) inhibitor , which is crucial in the synthesis of leukotrienes involved in inflammatory responses.

  • Molecular Docking Studies : In silico evaluations using molecular docking techniques have shown that 3-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one effectively binds to the active site of 5-LOX. This suggests a mechanism through which it may reduce inflammation by inhibiting leukotriene production .

Anticancer Potential

The compound has also been investigated for its anticancer properties.

  • Mechanism of Action : Preliminary findings indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. The structural motifs present in the compound are believed to interact with specific targets involved in cancer cell proliferation .
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have shown promising results in inhibiting tumor growth in preclinical models .

Synthesis and Derivatives

The synthesis of 3-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one involves straightforward chemical transformations using commercially available reagents.

Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Nucleophilic substitutionCarbon disulfideFormation of thiol group
2CyclizationVarious aminesFormation of bicyclic structure

This approach not only facilitates the synthesis of the target compound but also allows for the generation of various derivatives that could enhance biological activity .

Potential Research Areas

  • Structure-Activity Relationship (SAR) Studies : Investigating how changes in structure affect biological activity.
  • Clinical Trials : Moving towards clinical evaluations to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with metal ions or interact with thiol groups in proteins, affecting their function. This interaction can inhibit enzyme activity or alter receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-Cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a benzothieno-pyrimidine core, which is known to exhibit various pharmacological properties.

Chemical Structure

The molecular formula for this compound is C16H20N2OS2C_{16}H_{20}N_{2}OS_{2}, and its structure includes a cyclohexyl group and a sulfanyl moiety that may contribute to its biological efficacy. The compound's structural characteristics are significant for understanding its interaction with biological targets.

Antioxidant Properties

Research has indicated that compounds similar to 3-cyclohexyl-2-sulfanyl derivatives often exhibit strong antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of such compounds is typically assessed through their ability to scavenge free radicals and reduce reactive oxygen species (ROS) levels.

Inhibition of Enzymatic Activity

One of the prominent biological activities observed in related compounds is the inhibition of tyrosinase, an enzyme critical in melanin production. For instance, studies have shown that certain thiazolidinone derivatives can inhibit tyrosinase activity effectively, suggesting that 3-cyclohexyl-2-sulfanyl derivatives may also possess similar inhibitory effects. This property is particularly relevant for developing skin-whitening agents and treatments for hyperpigmentation.

Cytotoxic Effects

Preliminary studies have indicated that some benzothieno-pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest in cancer cells. Further research is needed to elucidate the specific pathways through which 3-cyclohexyl-2-sulfanyl exerts its effects.

The mechanism by which 3-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one interacts with biological targets remains an area of active research. It is hypothesized that the compound's structure allows it to modulate various signaling pathways involved in oxidative stress and cell proliferation.

Case Study: Tyrosinase Inhibition

In a study examining the tyrosinase inhibitory potential of related compounds, it was found that specific analogs exhibited IC50 values significantly lower than traditional inhibitors like kojic acid. For example:

CompoundIC50 (µM)Mechanism
3-Cyclohexyl-2-sulfanyl derivative1.03 ± 0.14Competitive inhibition
Kojic Acid25.26 ± 1.10Standard comparator

This data suggests that modifications to the core structure can enhance inhibitory potency against tyrosinase.

Antioxidant Activity Assessment

The antioxidant activity of related compounds has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. These studies consistently demonstrate that the presence of sulfur-containing groups enhances radical scavenging capabilities.

Properties

IUPAC Name

3-cyclohexyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c19-15-13-11-8-4-5-9-12(11)21-14(13)17-16(20)18(15)10-6-2-1-3-7-10/h10H,1-9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXCTWYUFQDWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.